molecular formula C13H20BrN5O2S B11182825 4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11182825
M. Wt: 390.30 g/mol
InChI Key: FHYJSSKERISSDQ-UHFFFAOYSA-N
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Description

4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a synthetic chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a tetrahydrotriazinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrotriazinyl Group: The initial step involves the synthesis of the 1,4,5,6-tetrahydro-1,3,5-triazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group to the tetrahydrotriazinyl ring. This can be done through nucleophilic substitution reactions using dimethylaminoethyl halides.

    Bromination: The bromine atom is introduced to the benzene ring through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the brominated intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the activity of enzymes involved in cell growth and proliferation.

    Biochemistry: It is used in the study of enzyme inhibition, particularly histone deacetylases (HDACs), which play a role in gene expression regulation.

    Pharmacology: The compound is investigated for its anti-inflammatory properties and its ability to reduce the production of pro-inflammatory cytokines.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound may also interact with other molecular targets and pathways involved in cell growth and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H20BrN5O2S

Molecular Weight

390.30 g/mol

IUPAC Name

4-bromo-N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C13H20BrN5O2S/c1-18(2)7-8-19-9-15-13(16-10-19)17-22(20,21)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H2,15,16,17)

InChI Key

FHYJSSKERISSDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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